3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C10H10BrF3N2. It is a pyridine derivative that contains a bromine atom, a pyrrolidine ring, and a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine typically involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with pyrrolidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides of the pyrrolidine ring.
Reduction Reactions: Products include dehalogenated pyridines or modified pyridine rings.
Scientific Research Applications
3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(pyrrolidin-1-yl)pyridine
- 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can affect the compound’s overall stability and reactivity.
Properties
IUPAC Name |
3-bromo-2-pyrrolidin-1-yl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3N2/c11-8-5-7(10(12,13)14)6-15-9(8)16-3-1-2-4-16/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFURAKZNMWDVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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